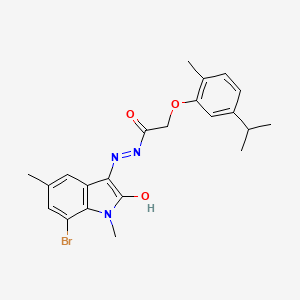![molecular formula C15H19N5OS B6078098 N-[3-(methylthio)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B6078098.png)
N-[3-(methylthio)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(methylthio)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, commonly known as MTCCA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in biomedical research. MTCCA is a tetrazole derivative that is structurally similar to other tetrazole-containing compounds that have been found to exhibit biological activity.
科学研究应用
MTCCA has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In addition, MTCCA has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MTCCA has also been found to exhibit antimicrobial activity against a range of bacteria and fungi.
作用机制
The mechanism of action of MTCCA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. MTCCA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MTCCA has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MTCCA has been found to exhibit a range of biochemical and physiological effects. In animal studies, MTCCA has been shown to reduce inflammation and pain, as well as to inhibit tumor growth. MTCCA has also been found to improve cognitive function in animal models of Alzheimer's disease. In addition, MTCCA has been found to exhibit antimicrobial activity against a range of bacteria and fungi.
实验室实验的优点和局限性
One advantage of using MTCCA in lab experiments is its relatively low toxicity compared to other tetrazole-containing compounds. MTCCA has also been found to be stable under a range of conditions, which makes it easier to work with in the lab. However, one limitation of using MTCCA in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on MTCCA. One area of interest is the development of more efficient synthesis methods for MTCCA, which could make it more accessible for use in biomedical research. Another area of interest is the investigation of the potential applications of MTCCA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of MTCCA and its potential interactions with other compounds in the body.
合成方法
MTCCA can be synthesized using a multi-step process that involves the reaction of 3-(methylthio)aniline with cyclohexanone to form the intermediate product, 3-(methylthio)phenylcyclohexanone. The intermediate product is then reacted with sodium azide to form the tetrazole ring, followed by the addition of a carboxylic acid derivative to form the final product, MTCCA.
属性
IUPAC Name |
N-(3-methylsulfanylphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-22-13-7-5-6-12(10-13)17-14(21)15(8-3-2-4-9-15)20-11-16-18-19-20/h5-7,10-11H,2-4,8-9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUMFIZDDFBMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylsulfanyl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6078024.png)
![N-cyclohexyl-N'-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B6078034.png)
![4-chloro-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B6078046.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide](/img/structure/B6078054.png)
![2-(2,5-difluorophenyl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6078060.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(tetrahydro-2-furanylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6078067.png)

![ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B6078070.png)
![ethyl 4-[(2-fluorophenyl)amino]-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B6078092.png)
![ethyl 2-[3-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2,5-dimethyl-1H-pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6078094.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6078097.png)
![3-[1-(3-isoquinolinylcarbonyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B6078100.png)
![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine](/img/structure/B6078110.png)
![ethyl 3-(3-chlorobenzyl)-1-([1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetyl)-3-piperidinecarboxylate](/img/structure/B6078117.png)